3-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine
Beschreibung
Eigenschaften
IUPAC Name |
(5-bromofuran-2-yl)-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN5O2/c19-16-5-4-15(26-16)18(25)24-10-8-23(9-11-24)17-6-3-14(21-22-17)13-2-1-7-20-12-13/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWOGWAFPRPDCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine is a novel pyridazine derivative that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The molecular structure of the compound can be represented as follows:
- IUPAC Name : 3-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine
- Molecular Formula : C14H14BrN3O2
- Molecular Weight : 336.19 g/mol
Synthesis Overview :
- Bromination of Furan : Starting with furan, bromination yields 5-bromofuran-2-carboxylic acid.
- Formation of Acid Chloride : The carboxylic acid is converted to its acid chloride using thionyl chloride.
- Piperazine Coupling : The acid chloride reacts with piperazine to form the corresponding piperazine derivative.
- Pyridazine Formation : The final step involves the coupling of the piperazine derivative with pyridazine derivatives under basic conditions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The bromofuran moiety enhances binding affinity, while the piperazine ring improves solubility and bioavailability. The carbonyl group in the structure may participate in covalent interactions with target proteins, modulating their activities.
Anticancer Activity
Recent studies have indicated that derivatives of pyridazines exhibit significant anticancer properties. For instance, research has shown that compounds similar to our target compound inhibit the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis through various pathways .
Antimicrobial Properties
The compound has also been assessed for antimicrobial activity. In vitro studies demonstrated that it exhibits inhibitory effects against a range of bacterial strains, suggesting potential as an antibacterial agent .
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Pendergrass et al. (2020) | Evaluated the efficacy of pyridazine derivatives in inhibiting bacterial secretion systems. | Identified significant inhibition at concentrations as low as 50 μM for similar compounds. |
| ResearchGate Study (2006) | Investigated the synthesis and biological activity of substituted pyridazines. | Found that certain modifications enhance anticancer activity significantly. |
| Sigma-Aldrich Report (2024) | Analyzed the chemical properties and potential applications in drug development. | Highlighted the importance of structural modifications for increased bioactivity. |
Comparative Analysis
A comparative analysis with other similar compounds reveals that the presence of a bromine atom in this compound enhances its reactivity and binding properties compared to non-brominated analogs.
| Compound | Anticancer Activity | Antimicrobial Activity | Unique Features |
|---|---|---|---|
| 3-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine | Moderate to high | Effective against Gram-positive bacteria | Bromine substitution enhances activity |
| 1-(5-Fluorofuran-2-carbonyl)piperazine | Low to moderate | Limited efficacy against bacteria | Fluorine substitution reduces reactivity |
| 1-(5-Chlorofuran-2-carbonyl)piperazine | Moderate | Effective against select bacterial strains | Chlorine provides different reactivity profile |
Wissenschaftliche Forschungsanwendungen
Synthesis of the Compound
The synthesis of 3-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine typically involves several key steps:
- Formation of 5-Bromofuran-2-carbonyl Chloride : Starting from furan, bromination is performed to yield 5-bromofuran-2-carboxylic acid, which is subsequently converted into the corresponding acid chloride using thionyl chloride.
- Piperazine Coupling : The acid chloride reacts with piperazine to form the piperazine derivative.
- Pyridazine Formation : The final step involves coupling the piperazine derivative with pyridazine derivatives under controlled conditions.
Anticancer Properties
Research indicates that derivatives of this compound have shown promising anticancer activities. A study demonstrated that certain piperazine-based compounds exhibit selective cytotoxicity against various cancer cell lines, suggesting that the bromofuran moiety enhances the compound's ability to interact with biological targets involved in cancer progression.
Antimicrobial Activity
Another significant application is in antimicrobial research. Compounds similar to 3-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine have been evaluated for their effectiveness against a range of bacteria and fungi. The presence of the bromine atom has been linked to increased antimicrobial potency due to its electrophilic nature, which may disrupt microbial cell membranes .
Material Science
The compound can also be utilized in material science, particularly in developing new polymers or coatings with specific electronic properties. Its unique structure allows for potential applications in organic electronics, where compounds with high electron mobility are desired .
Drug Development
In pharmaceutical research, this compound serves as a valuable intermediate for synthesizing other biologically active molecules. Its structural features make it a candidate for further modifications aimed at enhancing bioactivity and reducing side effects in drug formulations.
Case Studies
Vergleich Mit ähnlichen Verbindungen
Data Table: Key Features of Compared Compounds
Substituent Analysis
Position 3 Substituents
- The 5-bromofuran-2-carbonyl substituent on piperazine adds a planar, electron-deficient aromatic system, which may influence binding to hydrophobic pockets in enzymes or receptors.
- Compound : A chloro group at position 3 simplifies the structure but reduces hydrogen-bonding capacity compared to the target compound. The lack of a piperazine at position 3 may limit conformational flexibility.
- Compound : The pyridin-3-yl group at position 3 provides a rigid aromatic system, favoring interactions with aromatic residues in binding sites.
Position 6 Substituents
- Compound: The phenoxypropyl-substituted piperazine at position 6 introduces a bulky, lipophilic chain, which may enhance membrane permeability but reduce aqueous solubility.
- Compound : The 2,4,6-trimethylbenzenesulfonyl group on piperazine is strongly electron-withdrawing, likely decreasing piperazine basicity and improving metabolic stability.
Vorbereitungsmethoden
One-Pot Sequential Functionalization
Recent efforts explore tandem reactions to reduce isolation steps:
Microwave-Assisted Synthesis
Microwave irradiation accelerates the Suzuki coupling step:
-
Conditions : 150°C, 20 minutes, 300 W.
-
Outcome : 70% yield with comparable purity.
Challenges and Limitations
-
Stereochemical Control : The planar pyridazine ring limits stereoselectivity, necessitating chiral auxiliaries for enantiomeric forms.
-
Bromofuran Stability : 5-Bromofuran-2-carbonyl chloride is moisture-sensitive, requiring anhydrous conditions.
-
Cost Efficiency : Palladium catalysts contribute significantly to production costs, prompting research into ligand-free systems .
Q & A
Q. What are the key synthetic pathways for 3-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including:
- Coupling of piperazine derivatives : Reacting 5-bromofuran-2-carbonyl chloride with piperazine under basic conditions (e.g., sodium hydride) in anhydrous dimethylformamide (DMF) at 0–5°C to form the 4-(5-bromofuran-2-carbonyl)piperazine intermediate .
- Pyridazine functionalization : Introducing the pyridin-3-yl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled heating (80–100°C) . Optimization involves adjusting pH (neutral to slightly basic), temperature gradients, and inert atmospheres to improve yields (>70%) and purity (>95%) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., bromofuran carbonyl protons at δ 7.2–7.5 ppm) and piperazine ring connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ≈ 444.03 g/mol) and isotopic patterns for bromine .
- X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated in analogous pyridazine-piperazine structures .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the biological relevance of its substituents?
- Modular substitution : Systematically replace the 5-bromofuran moiety with other heterocycles (e.g., thiophene, oxadiazole) and compare binding affinities to targets like kinase receptors .
- Pharmacophore mapping : Use computational tools (e.g., molecular docking) to identify critical interactions, such as hydrogen bonding between the pyridazine nitrogen and active-site residues .
- Biological assays : Test derivatives in enzyme inhibition assays (e.g., IC₅₀ values for kinases) and correlate with structural features (e.g., bromine’s electron-withdrawing effects) .
Q. How can contradictory data on biological activity between structurally similar compounds be resolved?
- Meta-analysis of analogs : Compare datasets from compounds like 5-(4-fluorobenzoyl)-pyridazine (antitumor) and 4-benzoylpiperidine (analgesic) to identify activity trends linked to specific substituents (e.g., fluorobenzoyl vs. bromofuran) .
- Dose-response profiling : Re-evaluate potency discrepancies using standardized assays (e.g., fixed ATP concentrations in kinase assays) to minimize experimental variability .
- Crystallographic validation : Resolve target-bound structures to confirm binding modes and rule out off-target effects .
Q. What strategies mitigate challenges in purifying this compound during scale-up synthesis?
- Chromatographic optimization : Use gradient elution in flash chromatography (silica gel, hexane/ethyl acetate) to separate polar byproducts .
- Recrystallization solvents : Employ dimethyl sulfoxide (DMSO)-water mixtures for high-purity crystals (>99%) .
- In-line monitoring : Implement HPLC with UV detection (λ = 254 nm) to track impurities in real time .
Q. How does the compound’s electronic configuration influence its reactivity in further functionalization?
- Electrophilic substitution : The electron-deficient pyridazine core directs electrophiles to the 4-position, while the bromofuran group enhances electrophilicity at the carbonyl carbon .
- Cross-coupling compatibility : The pyridin-3-yl group facilitates Suzuki reactions with aryl boronic acids under mild conditions (e.g., room temperature, aqueous base) .
Methodological Notes
- Contradiction Handling : When conflicting biological data arise, prioritize orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays) to validate mechanisms .
- Safety Considerations : Follow protocols for handling brominated intermediates (e.g., PPE, fume hoods), as outlined in safety data sheets for analogous bromopyridazines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
